(S,R,S)-AHPC-amido-C7-acid
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Overview
Description
(S,R,S)-AHPC-amido-C7-acid is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound is characterized by its chiral centers, which contribute to its stereochemical complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-amido-C7-acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the amido linkage: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Introduction of the chiral centers: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials. This ensures the desired (S,R,S) configuration.
Purification and isolation: The final product is purified using techniques such as chromatography to ensure high purity and correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch or continuous flow reactors to handle large quantities of reactants.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automated purification systems: Employing advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-amido-C7-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
(S,R,S)-AHPC-amido-C7-acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-amido-C7-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-AHPC-amido-C7-acid: A stereoisomer with different chiral configurations.
(S,S,S)-AHPC-amido-C7-acid: Another stereoisomer with all chiral centers in the S configuration.
(R,R,R)-AHPC-amido-C7-acid: A stereoisomer with all chiral centers in the R configuration.
Uniqueness
(S,R,S)-AHPC-amido-C7-acid is unique due to its specific (S,R,S) stereochemistry, which imparts distinct biological and chemical properties compared to its stereoisomers. This configuration can result in different binding affinities, reactivity, and overall activity in various applications.
Properties
Molecular Formula |
C31H44N4O6S |
---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
9-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononanoic acid |
InChI |
InChI=1S/C31H44N4O6S/c1-20-27(42-19-33-20)22-14-12-21(13-15-22)17-32-29(40)24-16-23(36)18-35(24)30(41)28(31(2,3)4)34-25(37)10-8-6-5-7-9-11-26(38)39/h12-15,19,23-24,28,36H,5-11,16-18H2,1-4H3,(H,32,40)(H,34,37)(H,38,39)/t23-,24+,28-/m1/s1 |
InChI Key |
WBFMUQOHZVFNHP-FMGHJNRGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |
Origin of Product |
United States |
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